L-Aspartic acid 4-benzyl ester

Description

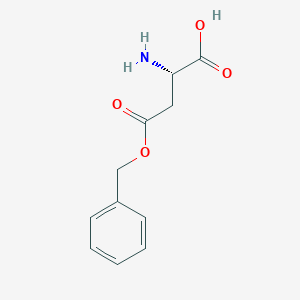

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGALFAWDSNRXJK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-99-1 | |

| Record name | Poly(β-benzyl L-aspartate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101347319 | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-63-1, 25248-99-1 | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Benzyl aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-benzyl-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen β-L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BENZYL ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide for Researchers

Introduction: L-Aspartic acid 4-benzyl ester, also known as β-Benzyl L-aspartate, is a derivative of the non-essential amino acid L-aspartic acid.[1] It serves as a crucial building block and intermediate in various chemical and biomedical fields, particularly in peptide synthesis and the development of novel drug delivery systems.[2][3] The presence of the benzyl ester group provides a protective function for the side-chain carboxyl group of aspartic acid, preventing unwanted side reactions during the stepwise assembly of peptide chains.[4] This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is typically a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Citations |

| CAS Number | 2177-63-1 | [5][6] |

| Molecular Formula | C₁₁H₁₃NO₄ | [5][6] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to almost white powder or crystalline solid | [1] |

| Melting Point | ~225 °C (decomposes) | [7] |

| Boiling Point | 413.1 °C at 760 mmHg (Predicted) | [2][8] |

| Density | 1.283 g/cm³ (Predicted) | [2][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [7] |

| Storage Temperature | -20°C | [1][8] |

| InChI Key | VGALFAWDSNRXJK-VIFPVBQESA-N | [5] |

| SMILES String | N--INVALID-LINK--C(O)=O |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct esterification of L-aspartic acid with benzyl alcohol. The following protocol is a representative example:

Materials:

-

L-aspartic acid

-

Benzyl alcohol

-

Acetyl chloride (or another acid catalyst like p-toluenesulfonic acid)[9][10]

-

Pyridine (or another organic base)[7]

-

Ethanol (95%)

-

Anhydrous ether

Procedure:

-

Catalyst Preparation: In a suitable reaction vessel, slowly add concentrated sulfuric acid or acetyl chloride to anhydrous ether or benzyl alcohol, respectively, while stirring and cooling to maintain room temperature.[7][10]

-

Reaction: Add L-aspartic acid to the benzyl alcohol/catalyst mixture in several portions under reduced pressure.[7]

-

Stirring: Stir the reaction mixture vigorously at room temperature for approximately 24 hours.[7]

-

Precipitation: Add 95% ethanol to the reaction mixture, followed by the slow, dropwise addition of pyridine with continued vigorous stirring. This will cause the product to precipitate.[7]

-

Isolation: Place the reaction mixture in a refrigerator overnight to ensure complete precipitation. Collect the solid product by filtration.[7]

-

Purification: Dissolve the collected solid in 80% ethanol with heating and stirring. Filter the hot solution to remove any insoluble impurities.[7]

-

Crystallization and Lyophilization: Freeze the filtrate for at least 8 hours to allow the purified product to crystallize. Filter the mixture again to collect the pure crystals. Finally, lyophilize the product to obtain pure this compound.[7]

Key Applications in Research and Development

This compound is a valuable intermediate with several applications in scientific research and drug development.

-

Peptide Synthesis: Its primary application is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[4] The benzyl ester group on the side chain prevents the β-carboxyl group from participating in unintended reactions during peptide bond formation. This protecting group can be selectively removed later in the synthesis, often through hydrogenolysis.[4] This allows for the precise and sequential assembly of amino acids into complex peptides, which are crucial for developing therapeutic agents and diagnostic tools.[3][4]

-

Drug Delivery Systems: The compound is used in the development of block copolymers.[7] These polymers can self-assemble into nanostructures, such as micelles or nanoflowers, which can be used as carriers for targeted drug delivery. The properties of these carriers, such as thermosensitivity and pH-responsiveness, can be tailored for specific therapeutic applications, including cancer therapy.

-

Biochemical Research: Researchers utilize this compound to study metabolic pathways and enzyme activities.[3] Its derivatives, such as those with fluorescent tags, can serve as probes to visualize and track biological processes in real-time, providing insights into cellular functions.[11]

Visualized Workflows and Logical Relationships

To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound in peptide synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. L-Aspartic acid 4-O-benzyl ester | CymitQuimica [cymitquimica.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 2177-63-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

L-Aspartic Acid 4-Benzyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester, a derivative of the non-essential amino acid L-aspartic acid, is a pivotal building block in the synthesis of peptides and other complex organic molecules. Its unique structural feature, the benzyl ester protecting the β-carboxyl group, allows for regioselective reactions, making it an invaluable tool in the construction of well-defined peptide sequences and other pharmacologically relevant compounds. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ~225 °C (decomposes) | [4] |

| Boiling Point | 413.1 °C (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Insoluble in water. | [4] |

| pKa | 3.45 ± 0.19 (Predicted) | [5] |

| Optical Rotation | [α]²⁰/D = +26 ± 2º (c=1 in 1N HCl) | [3] |

| CAS Number | 2177-63-1 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective esterification of the β-carboxyl group of L-aspartic acid. One reported synthesis protocol is as follows:

-

To a 500 mL beaker, add 100 mL of anhydrous ether.

-

Slowly and dropwise, add 20 mL of concentrated sulfuric acid while stirring and maintaining the temperature at room temperature.

-

Subsequently, add 150 mL of benzyl alcohol and remove the ether by stirring well.

-

Under reduced pressure, add 26 g of L-aspartic acid to the reaction flask in five batches.

-

Stir the reaction mixture for 24 hours at room temperature.

-

After 24 hours, add 300 mL of 95% ethanol.

-

Slowly add 80 mL of pyridine dropwise through a dropping funnel with vigorous stirring.

-

Place the reaction mixture in a refrigerator overnight to allow for precipitation.

-

Collect the solid product by filtration.

-

Dissolve the solid in 80% ethanol with stirring, then heat and filter the solution.

-

Freeze the filtrate for 8 hours, followed by another filtration.

-

Lyophilize the final product to obtain pure this compound.[4]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate of 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. Given that the compound decomposes, the melting point will be accompanied by a change in color or gas evolution.

Determination of Optical Rotation

The specific rotation of this compound is a measure of its optical activity and can be determined using a polarimeter.

-

Prepare a solution of this compound in 1N HCl at a concentration of 1 g/100 mL (c=1).

-

Calibrate the polarimeter using a blank solution (1N HCl).

-

Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration in g/mL.

Applications in Peptide Synthesis

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS). The benzyl ester group effectively protects the side-chain carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. This protection is stable to the conditions used for the removal of the temporary N-α-Fmoc protecting group (piperidine in DMF) but can be readily cleaved under specific conditions, typically catalytic hydrogenation, at the end of the synthesis.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

The following diagram illustrates the key steps in a typical SPPS cycle incorporating Fmoc-L-Asp(OBzl)-OH.

This workflow highlights the cyclical nature of SPPS, where each cycle adds one amino acid residue to the growing peptide chain. The use of this compound (in its Fmoc-protected form) ensures the integrity of the aspartic acid side chain throughout this process.

References

An In-Depth Technical Guide to the Synthesis and Mechanism of L-Aspartic Acid 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid 4-benzyl ester is a crucial intermediate in peptide synthesis and drug development, serving as a protected form of L-aspartic acid that allows for selective chemical modifications. This guide provides a comprehensive overview of its synthesis, with a focus on prevalent methodologies, reaction mechanisms, and detailed experimental protocols.

Introduction

L-Aspartic acid is a dicarboxylic amino acid with two carboxylic acid groups, designated as α and β. Selective protection of one of these carboxyl groups is essential for its controlled incorporation into peptide chains and other complex organic molecules. The benzyl ester protection of the β-carboxylic acid group (at the 4-position) is widely employed due to its stability under various reaction conditions and its facile removal by hydrogenolysis. This strategic protection prevents unwanted side reactions and ensures the regioselective formation of amide bonds at the α-amino group.

Synthesis Methodologies

Several synthetic routes to this compound have been established, each with its own advantages in terms of yield, scalability, and selectivity. The most common methods involve direct acid-catalyzed esterification or the use of activating agents to facilitate the reaction.

Acid-Catalyzed Direct Esterification

Direct esterification of L-aspartic acid with benzyl alcohol in the presence of a strong acid catalyst is a straightforward and widely used method. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and in situ generated hydrochloric acid from acetyl chloride or trimethylsilyl chloride (TMSCl). The primary challenge in this approach is achieving selective esterification at the β-position over the α-position.

Experimental Protocols:

| Method | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Acetyl Chloride | L-Aspartic acid, Benzyl alcohol, Acetyl chloride, Pyridine | 0°C to room temperature, 3 days | High (not specified) | High (not specified) | --INVALID-LINK-- |

| p-Toluenesulfonic Acid | L-Aspartic acid, Benzyl alcohol, p-Toluenesulfonic acid, Cyclohexane | Reflux with Dean-Stark trap, 6 hours | 94 | High | [1] |

| Sulfuric Acid | L-Aspartic acid, Benzyl alcohol, Concentrated sulfuric acid, Ethanol, Pyridine | Room temperature, 24 hours | 90 | High | [2] |

Detailed Experimental Protocol (p-Toluenesulfonic Acid Method):

A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours. During this time, water is azeotropically removed. The reaction mixture is then cooled to 40°C, and isopropyl alcohol (200 mL) is added. The resulting suspension is stirred for 1 hour and then filtered. The collected solid is washed with isopropyl alcohol and dried to yield (S)-Dibenzyl aspartate p-toluenesulfonate.[1]

Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Trimethylsilyl chloride (TMSCl) serves as an effective acid catalyst precursor for the selective esterification of L-aspartic acid. In the presence of an alcohol, TMSCl reacts to form a trimethylsilyl ether and generates hydrochloric acid (HCl) in situ, which then catalyzes the esterification reaction. This method offers mild reaction conditions and can provide good selectivity.[3][4][5]

Experimental Protocols:

| Method | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| TMSCl in Methanol | Amino acid, Methanol, Trimethylchlorosilane | Room temperature | Good to excellent | High | [6] |

Detailed Experimental Protocol (General TMSCl Method):

To a suspension of the amino acid (0.1 mol) in the desired alcohol (e.g., benzyl alcohol, 100 mL), freshly distilled trimethylchlorosilane (0.2 mol) is added slowly with stirring. The resulting mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then concentrated under reduced pressure to afford the amino acid ester hydrochloride.[6]

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products.

Acid-Catalyzed Esterification (Fischer Esterification)

The acid-catalyzed esterification of the β-carboxylic acid of L-aspartic acid with benzyl alcohol follows the general mechanism of Fischer esterification.

Caption: Mechanism of Acid-Catalyzed Esterification.

The reaction is initiated by the protonation of the carbonyl oxygen of the β-carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol. The resulting tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the protonated ester. Finally, deprotonation of the protonated ester regenerates the acid catalyst and yields the this compound.

TMSCl-Catalyzed Esterification Mechanism

The TMSCl-catalyzed esterification proceeds through the in situ generation of HCl, which then acts as the catalyst in a manner similar to the Fischer esterification described above.

Caption: TMSCl-Catalyzed Esterification Workflow.

Initially, trimethylsilyl chloride reacts with benzyl alcohol to produce trimethylsilyl benzyl ether and hydrogen chloride. The generated HCl then protonates the β-carboxylic acid of L-aspartic acid, initiating the Fischer esterification pathway as detailed in the previous section. The silylated alcohol is a byproduct of the catalyst formation step.

Conclusion

The synthesis of this compound is a critical step in the preparation of complex peptides and pharmaceuticals. Both direct acid-catalyzed esterification and TMSCl-mediated methods offer effective routes to this important intermediate. A thorough understanding of the underlying reaction mechanisms allows for the optimization of these syntheses to achieve high yields and purity, which are paramount in the context of drug development and scientific research. The choice of synthetic method will often depend on the specific requirements of the subsequent steps in a synthetic sequence, including scale, desired purity, and compatibility with other functional groups.

References

- 1. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

- 2. This compound | 2177-63-1 [chemicalbook.com]

- 3. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane | Semantic Scholar [semanticscholar.org]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic Acid 4-Benzyl Ester: A Synthetic Cornerstone for Biologically Active Molecules

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. While direct and significant biological activity of the compound itself is not extensively documented, its utility as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development, is well-established. The strategic placement of a benzyl ester at the 4-position (the side chain carboxyl group) provides a stable yet selectively removable protecting group, an essential feature for the controlled, stepwise synthesis of complex peptides and other macromolecules. This technical guide delves into the chemical properties, primary applications, and synthetic methodologies involving this compound, providing researchers and drug development professionals with a comprehensive understanding of its role in the creation of biologically active compounds.

Introduction

L-Aspartic acid is an acidic amino acid that plays multiple roles in biological systems, including as a neurotransmitter and a precursor to other amino acids. Chemical modification of its structure gives rise to derivatives with tailored properties for specific applications. This compound is one such derivative, where the side-chain carboxylic acid is protected as a benzyl ester. This modification is critical in synthetic chemistry for several reasons:

-

Prevention of Unwanted Side Reactions: During peptide synthesis, the free carboxylic acid side chain of aspartic acid can interfere with the desired peptide bond formation at the alpha-carboxyl group. The benzyl ester protection prevents this.

-

Controlled Deprotection: The benzyl group can be selectively removed under specific chemical conditions, typically through hydrogenolysis, which does not affect many other protecting groups used in peptide synthesis.

-

Enhanced Solubility: The introduction of the benzyl group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthetic processes.

These properties make this compound an indispensable tool for the precise construction of peptides and other complex organic molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [2] |

| CAS Number | 2177-63-1 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~225 °C (decomposes) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Role in Synthesis

The primary application of this compound is as a protected amino acid for the incorporation of aspartic acid residues into a growing peptide chain during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

General Workflow in Peptide Synthesis

The following diagram illustrates the general workflow of incorporating an amino acid derivative like this compound into a peptide chain during SPPS.

Experimental Protocol: Incorporation of Fmoc-Asp(OBzl)-OH in SPPS

The following is a representative protocol for the coupling of N-α-Fmoc-L-Aspartic acid-β-benzyl ester (Fmoc-Asp(OBzl)-OH) onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-protected resin-bound peptide

-

Fmoc-Asp(OBzl)-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine (20% in DMF)

Procedure:

-

Resin Swelling: The resin is swelled in DCM for 30 minutes, followed by washing with DMF.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Coupling Reaction:

-

In a separate vessel, Fmoc-Asp(OBzl)-OH, HBTU, and HOBt are dissolved in a minimal amount of DMF.

-

DIPEA is added to the solution to activate the carboxylic acid.

-

The activated amino acid solution is added to the deprotected resin.

-

The reaction is allowed to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Confirmation of Coupling: A small sample of the resin can be tested using the Kaiser test to ensure the completion of the coupling reaction (absence of free primary amines).

Deprotection of the Benzyl Ester

Once the peptide synthesis is complete, the benzyl protecting group is typically removed during the final cleavage and global deprotection step. However, for specific synthetic strategies, it may be removed while the peptide is still on the resin.

Method: Catalytic Hydrogenolysis

This method is used for the selective removal of the benzyl group.

-

Reagents: Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂), suitable solvent (e.g., DMF, Methanol).

-

Procedure: The protected peptide is dissolved in the solvent, the Pd/C catalyst is added, and the mixture is subjected to an atmosphere of hydrogen gas. The reaction progress is monitored by HPLC or TLC. Upon completion, the catalyst is removed by filtration.

Applications in the Synthesis of Biologically Active Molecules

While this compound is a synthetic intermediate, it is a key component in the synthesis of numerous biologically active peptides and other molecules.

Peptide Therapeutics

Many peptide-based drugs contain aspartic acid residues. The use of this compound ensures the correct and efficient synthesis of these peptides. While specific examples directly citing "this compound" in the final drug synthesis may be embedded in proprietary manufacturing processes, its use is implied in standard peptide synthesis protocols for any aspartic acid-containing peptide.

Biocompatible Polymers

This compound is used in the synthesis of poly(aspartic acid) derivatives. These polymers are often biocompatible and biodegradable, making them suitable for applications in drug delivery, tissue engineering, and as hydrogels. The benzyl ester groups can be hydrolyzed post-polymerization to yield the free poly(aspartic acid).

The following diagram outlines the synthesis of a poly-aspartate from an N-carboxyanhydride (NCA) derived from this compound.

Conclusion

This compound is a quintessential example of a molecule whose primary significance lies not in its intrinsic biological activity, but in its enabling role in the synthesis of biologically important molecules. Its properties as a protected amino acid derivative make it a staple in the toolbox of synthetic chemists working on peptide-based therapeutics, drug delivery systems, and biocompatible materials. A thorough understanding of its chemistry and application is therefore essential for professionals in the fields of drug discovery and development.

References

An In-depth Technical Guide to L-Aspartic Acid 4-Benzyl Ester: Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Aspartic acid 4-benzyl ester, a critical building block in peptide synthesis and various other applications in medicinal chemistry.[1] This document details its structure, chirality, physicochemical properties, and provides experimental protocols for its synthesis and chiral analysis.

Structure and Chirality

This compound, also known as β-benzyl L-aspartate, is a derivative of the naturally occurring amino acid L-aspartic acid.[2][3] The structure features a benzyl ester protecting group on the side-chain (β) carboxyl group, leaving the α-carboxyl and α-amino groups free for peptide coupling or other chemical modifications.[4]

The molecule possesses a single chiral center at the α-carbon (C2). The "L" designation in its name refers to the specific stereoconfiguration at this carbon, which is (S) according to the Cahn-Ingold-Prelog priority rules.[5][6] This defined stereochemistry is crucial for its application in the synthesis of biologically active peptides and pharmaceuticals, as the chirality of the constituent amino acids dictates the three-dimensional structure and, consequently, the function of the resulting molecule.[1]

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-4-oxo-4-(phenylmethoxy)butanoic acid[6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][3][9] |

| Melting Point | ~225 °C (decomposes) | [2][8] |

| Optical Rotation | [α]₂₀/D = +26 ± 2° (c=1 in 1N HCl) | [1] |

| Solubility | Insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][7] |

| Storage | Store at -20°C for long-term stability. | [3][7][8] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from L-aspartic acid and benzyl alcohol.[10]

Materials:

-

L-Aspartic acid

-

Benzyl alcohol

-

Acetyl chloride

-

Pyridine

-

Anhydrous ether

-

Ethanol (95%)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Lyophilizer

Procedure:

-

Preparation of the Esterification Reagent: In a 500 mL beaker, add 100 mL of anhydrous ether and cool in an ice bath. Slowly add 20 mL of concentrated sulfuric acid dropwise with continuous stirring.[2] Allow the solution to come to room temperature.

-

Esterification: To the reaction mixture, add 26 g of L-aspartic acid in small portions under reduced pressure. Stir the reaction for 24 hours at room temperature.[2]

-

Work-up and Precipitation: After 24 hours, add 300 mL of 95% ethanol to the reaction mixture. With vigorous stirring, slowly add 80 mL of pyridine dropwise. A precipitate will form.[2]

-

Purification: Place the reaction mixture in a refrigerator overnight to ensure complete precipitation. Collect the solid product by filtration.[2]

-

Recrystallization and Drying: Dissolve the collected solid in 80% ethanol with heating and stirring. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool and then place it in a freezer for 8 hours to recrystallize the product.[2] Collect the purified crystals by filtration and dry them under vacuum or by lyophilization to obtain pure this compound.[2]

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the enantiomeric excess of this compound using chiral HPLC.[11]

Materials and Equipment:

-

This compound sample

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., CHIROBIOTIC™, CYCLOBOND™)[12]

-

Mobile phase solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)

-

Buffer salts (e.g., ammonium acetate, triethylammonium acetate)

-

Sample vials

-

Syringe filters

Procedure:

-

Column Selection and Mobile Phase Preparation: Select a suitable chiral stationary phase column based on the manufacturer's recommendations for amino acid derivatives. Prepare the mobile phase by mixing the appropriate solvents and buffers. The exact composition of the mobile phase will depend on the chosen column and may require optimization.[12][13]

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent). The final concentration should be within the linear range of the detector. Filter the sample solution through a syringe filter to remove any particulate matter.

-

HPLC Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the prepared sample solution into the HPLC system.

-

Data Acquisition and Analysis: Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm). The L- and D-enantiomers will have different retention times on the chiral column.[11] Record the chromatogram and integrate the peak areas for each enantiomer.

-

Calculation of Enantiomeric Excess (ee): Calculate the enantiomeric excess using the following formula: ee (%) = [([L] - [D]) / ([L] + [D])] x 100 Where [L] and [D] are the peak areas of the L- and D-enantiomers, respectively.

Visualizations

The following diagrams illustrate the synthesis workflow and the principle of chiral separation.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Principle of chiral separation of L- and D-Aspartic acid 4-benzyl ester by HPLC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2177-63-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. L-Aspartic acid 4-O-benzyl ester | CymitQuimica [cymitquimica.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to the Solubility of L-Aspartic Acid 4-Benzyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Aspartic acid 4-benzyl ester, a critical reagent in peptide synthesis and various pharmaceutical applications. This document presents available solubility data, details experimental methodologies for solubility determination, and illustrates a key experimental workflow where this compound is utilized.

Core Topic: Solubility of this compound

This compound (H-Asp(OBzl)-OH) is a derivative of the amino acid L-aspartic acid where the side chain carboxylic acid group is protected as a benzyl ester. This protection is crucial for preventing unwanted side reactions during the stepwise assembly of peptide chains. The solubility of this protected amino acid in various organic solvents is a critical parameter for its effective use in synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific quantitative values provide guidance for its use. The following table summarizes the available information.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | 2 mg/mL[1] | 60 | Requires ultrasonic agitation and heating.[1] Generally considered insoluble in water at room temperature.[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[2] | Not Specified | --- |

| Chloroform | CHCl₃ | Nonpolar | Soluble[2] | Not Specified | --- |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble[2] | Not Specified | --- |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Soluble[2] | Not Specified | --- |

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble[2] | Not Specified | --- |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not readily found, a general and widely accepted method for determining the solubility of a solid organic compound in a solvent is the shake-flask method . This can be coupled with a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) for accurate measurement.

General Experimental Protocol: Shake-Flask Method for Solubility Determination

1. Preparation of Saturated Solution:

- An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container (e.g., a screw-cap vial).

- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

2. Separation of Undissolved Solid:

- After the equilibration period, the suspension is allowed to settle.

- A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

3. Quantification of Solute Concentration:

- The filtered, saturated solution is then diluted with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

- The concentration of this compound in the diluted sample is determined using a validated HPLC method with a suitable detector (e.g., UV detector at an appropriate wavelength).

4. Calculation of Solubility:

- The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

- The results are typically expressed in mg/mL or g/100 mL at the specified temperature.

Mandatory Visualization

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in SPPS. The benzyl ester group protects the side-chain carboxylate, preventing it from interfering with the peptide bond formation. The following diagram illustrates the logical workflow of incorporating an H-Asp(OBzl)-OH residue into a growing peptide chain during Fmoc-based SPPS.

Caption: Workflow for incorporating H-Asp(OBzl)-OH in Fmoc SPPS.

This diagram illustrates a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using this compound. The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. After washing, the free amine is coupled with the incoming this compound, activated by coupling reagents. A final wash removes excess reagents, leaving the elongated peptide ready for the next cycle of deprotection and coupling.

References

L-Aspartic Acid 4-Benzyl Ester: A Technical Overview for Drug Development Professionals

For researchers, scientists, and drug development professionals, L-Aspartic acid 4-benzyl ester is a critical building block in the synthesis of peptides and peptidomimetics. This derivative of L-aspartic acid, with a benzyl ester protecting the side-chain carboxyl group, offers strategic advantages in the controlled, stepwise assembly of complex peptide chains. Its application is central to the development of novel therapeutics, from enzyme inhibitors to bioactive peptides. This technical guide provides an in-depth look at the core physicochemical properties, synthesis protocols, and applications of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 223.23 g/mol | [1] |

| CAS Number | 2177-63-1 | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | ~225 °C (decomposes) | |

| Solubility | Soluble in H₂O (with heating), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

Strategic Importance in Peptide Synthesis

This compound is a key intermediate in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The benzyl (Bzl) protecting group on the β-carboxyl function is crucial for preventing unwanted side reactions during peptide coupling. This protection is stable under the conditions required for the removal of N-terminal protecting groups like Fmoc (which is base-labile) and Boc (which is acid-labile), allowing for orthogonal protection strategies. The benzyl group can be selectively removed later in the synthesis, typically through hydrogenolysis, to unmask the carboxylic acid for further modification or to yield the final peptide. This strategic protection facilitates the synthesis of peptides with specific sequences and functionalities, which is essential for developing targeted drug candidates.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the direct esterification of L-aspartic acid with benzyl alcohol, catalyzed by an acid such as acetyl chloride.

Materials:

-

L-Aspartic acid

-

Benzyl alcohol

-

Acetyl chloride

-

Pyridine

-

Appropriate solvents for reaction and washing

Procedure:

-

A solution of acetyl chloride in benzyl alcohol is prepared and cooled to 0°C.

-

L-Aspartic acid is added portion-wise to the cooled solution under agitation.

-

The mixture is stirred at room temperature for an extended period (e.g., 3 days) to allow for the esterification to proceed.

-

Following the reaction, the solution is treated with pyridine to neutralize the excess acid, leading to the precipitation of the product.

-

The precipitated this compound is then collected by filtration, washed, and dried.

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

Application in Solid-Phase Peptide Synthesis (SPPS)

The following workflow outlines the incorporation of an N-terminally protected (e.g., Fmoc) this compound into a growing peptide chain on a solid support.

Signaling Pathways and Logical Relationships in Drug Development

The peptides synthesized using this compound can be designed to interact with various biological targets. For instance, a synthesized peptide might act as an antagonist to a G-protein coupled receptor (GPCR), which is a common target in drug development. The logical relationship from the synthesis of the peptide to its potential biological effect is illustrated below.

References

L-Aspartic Acid 4-Benzyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. Its significance in the realms of organic synthesis and pharmaceutical development is primarily attributed to its role as a versatile building block, particularly in peptide synthesis. The strategic placement of the benzyl ester at the β-carboxyl group allows for selective protection, enabling intricate molecular constructions. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this compound, tailored for professionals in research and drug development.

Introduction and Historical Context

The development of this compound is intrinsically linked to the advancements in peptide chemistry. While a singular "discovery" paper is not readily identifiable, its emergence can be traced back to the mid-20th century, a period marked by foundational work in peptide synthesis. The need for selectively protected amino acids to build complex peptide chains drove the development of various ester protecting groups, with the benzyl group proving to be particularly useful due to its stability and selective removal by hydrogenolysis. Its application has been crucial in the synthesis of bioactive peptides and peptidomimetics, including notable applications in the development of artificial sweeteners like aspartame.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [3] |

| Molecular Weight | 223.23 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | ~225 °C (decomposition) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [5] |

| Optical Rotation | [α]²⁰/D = +26° ± 2° (c=1 in 1N HCl) | [4] |

| CAS Number | 2177-63-1 |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | Available spectral data confirms the structure. | [6] |

| ¹³C NMR | Available spectral data confirms the structure. | |

| IR | Available spectral data confirms the structure. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis via Acid-Catalyzed Esterification

This method involves the direct esterification of L-aspartic acid with benzyl alcohol using a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a 500 mL beaker, add 100 mL of anhydrous ether and cool in an ice bath.[5]

-

Catalyst Preparation: Slowly and dropwise, add 20 mL of concentrated sulfuric acid to the cooled ether with continuous stirring.[5] Allow the mixture to return to room temperature.

-

Esterification: To the reaction mixture, add 150 mL of benzyl alcohol and stir well to remove the ether.[5]

-

Addition of L-Aspartic Acid: Under reduced pressure, add 26 g of L-aspartic acid to the reaction flask in five batches.[5]

-

Reaction: Stir the reaction mixture for 24 hours at room temperature.[5]

-

Work-up: Add 300 mL of 95% ethanol to the reaction mixture.[5]

-

Neutralization: Slowly add 80 mL of pyridine dropwise through a dropping funnel with vigorous stirring.[5]

-

Crystallization: Place the reaction mixture in a refrigerator overnight to allow for solid precipitation.[5]

-

Purification: Collect the solid by filtration. Dissolve the solid in 80% ethanol with stirring and heating, followed by filtration.[5]

-

Final Product: Freeze the filtrate for 8 hours, filter again, and lyophilize to obtain pure this compound.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [5] |

Synthesis of N-Boc-L-Aspartic acid 4-benzyl ester

For many applications in peptide synthesis, the N-protected form is required.

Experimental Protocol:

A detailed, multi-step synthesis for a related compound, L-aspartic acid-4-methyl ester-1-benzyl ester, provides a framework for the synthesis of N-protected benzyl esters, involving N-protection followed by esterification.[7] A typical procedure would involve:

-

N-protection: React L-Aspartic acid with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-L-aspartic acid.

-

Esterification: The β-carboxyl group of N-Boc-L-aspartic acid is then selectively esterified using benzyl bromide or benzyl alcohol under appropriate conditions.

Quantitative Data for a related synthesis:

| Product | Yield | Purity | Reference |

| L-aspartic acid-4-methyl esters-1-benzyl ester | 92-95% | 98.7-98.9% | [7] |

Role in Peptide Synthesis and Drug Development

This compound is a cornerstone in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl ester serves as a protecting group for the β-carboxyl functionality of the aspartic acid residue, preventing it from participating in unwanted side reactions during peptide bond formation. This protection is crucial for the controlled, sequential addition of amino acids to build a desired peptide chain.

The benzyl group can be selectively removed under specific conditions, typically through catalytic hydrogenolysis, which does not affect many other protecting groups used in peptide synthesis. This orthogonality is a key advantage in the synthesis of complex peptides.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a simplified workflow for the incorporation of an N-protected this compound derivative (e.g., Fmoc-Asp(OBzl)-OH) into a growing peptide chain on a solid support.

Application in the Synthesis of Bioactive Molecules: Aspartame

A prominent application of L-Aspartic acid derivatives is in the synthesis of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester).[1] The enzymatic synthesis of an aspartame precursor using thermolysin showcases the industrial relevance of protected aspartic acid derivatives.[2]

Enzymatic Synthesis of Aspartame Precursor

The following diagram illustrates the enzymatic condensation of an N-protected L-aspartic acid (like N-benzyloxycarbonyl-L-aspartic acid, a related compound) with L-phenylalanine methyl ester, catalyzed by the enzyme thermolysin.

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Aspartic acid 4-O-benzyl ester | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 2177-63-1 [chemicalbook.com]

- 6. Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 1H NMR [m.chemicalbook.com]

- 7. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

Spectroscopic Profile of N-Boc-L-Aspartic Acid 4-Benzyl Ester: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science, offering a centralized resource for its characterization. This guide presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Due to the limited availability of comprehensive public data for the unprotected L-Aspartic acid 4-benzyl ester, this guide focuses on the widely used N-tert-butoxycarbonyl (N-Boc) protected form, N-Boc-L-Aspartic acid 4-benzyl ester (Boc-Asp(OBzl)-OH).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-L-Aspartic acid 4-benzyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.40 - 7.30 | m | 5H, Aromatic (C₆H₅) |

| 5.14 | s | 2H, Benzyl CH₂ |

| 5.05 | d | 1H, NH |

| 4.55 | m | 1H, α-CH |

| 2.98 | dd | 1H, β-CH₂ |

| 2.85 | dd | 1H, β-CH₂ |

| 1.44 | s | 9H, Boc (C(CH₃)₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester

| Chemical Shift (δ) ppm | Assignment |

| 175.8 | Carboxylic Acid C=O |

| 171.1 | Ester C=O |

| 155.5 | Urethane C=O |

| 135.5 | Aromatic C (quaternary) |

| 128.6 | Aromatic CH |

| 128.3 | Aromatic CH |

| 128.2 | Aromatic CH |

| 80.2 | Boc C (quaternary) |

| 67.0 | Benzyl CH₂ |

| 50.5 | α-CH |

| 37.0 | β-CH₂ |

| 28.3 | Boc CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| 3380 (sharp) | N-H stretch (Amide) |

| 3035 | C-H stretch (Aromatic) |

| 2980, 2935 | C-H stretch (Aliphatic) |

| 1735 | C=O stretch (Ester) |

| 1710 | C=O stretch (Carboxylic Acid & Urethane) |

| 1505 | N-H bend (Amide II) |

| 1250, 1165 | C-O stretch (Ester and Carboxylic Acid) |

Technique: KBr pellet or ATR

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester

| m/z | Interpretation |

| 324.1 | [M+H]⁺ (Calculated for C₁₆H₂₂NO₆⁺: 324.14) |

| 268.1 | [M - C₄H₉O + H]⁺ (Loss of tert-butoxy group) |

| 224.1 | [M - Boc + H]⁺ (Loss of Boc group) |

| 108.1 | [C₇H₈O]⁺ (Benzyl alcohol fragment) |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of N-Boc-L-Aspartic acid 4-benzyl ester was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition : The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The spectrum was proton-decoupled.

-

Data Processing : The spectra were processed using standard NMR software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample was placed directly onto the ATR crystal.

-

Instrumentation : The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1]

-

Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the sample was prepared by dissolving approximately 1 mg of N-Boc-L-Aspartic acid 4-benzyl ester in 1 mL of a methanol/water (1:1 v/v) mixture containing 0.1% formic acid to facilitate protonation.

-

Instrumentation : The mass spectrum was obtained using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in the positive ion mode, and the data was collected over a mass-to-charge (m/z) range of 50-500.

-

Data Processing : The acquired data was processed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-Boc-L-Aspartic acid 4-benzyl ester.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on L-Aspartic Acid 4-Benzyl Ester Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. Its unique structural feature, the benzyl ester protecting the β-carboxyl group, makes it an indispensable building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery. The temporary protection of the carboxyl group prevents unwanted side reactions during the stepwise assembly of peptide chains, ensuring the precise sequence of amino acids. This technical guide provides a comprehensive overview of this compound derivatives and their analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on experimental protocols, quantitative data, and the visualization of key processes.

Core Concepts and Applications

This compound and its derivatives are primarily utilized as intermediates in the synthesis of peptides and other complex organic molecules. The benzyl ester group can be selectively removed under specific conditions, such as hydrogenolysis, allowing for further chemical modifications. This strategic protection and deprotection are fundamental in both solid-phase and solution-phase peptide synthesis. Beyond peptide synthesis, these compounds serve as chiral synthons for the preparation of a variety of biologically active molecules, including pharmaceuticals targeting neurological disorders and agents for bioconjugation.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound derivatives. Below are representative experimental protocols for the preparation of the parent compound and one of its analogs.

1. Synthesis of this compound

This protocol describes a common method for the selective esterification of the β-carboxyl group of L-aspartic acid.

-

Materials: L-aspartic acid, benzyl alcohol, acetyl chloride, pyridine, water, and 2-propanol.

-

Procedure:

-

A solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) is cooled to 0°C.

-

L-aspartic acid (1.00 mol), previously dried over calcium chloride, is added in incremental portions with agitation.

-

The mixture is stirred at room temperature for 3 days.

-

The resulting solution is combined with pyridine (1.68 mol) in incremental portions.

-

The mixture is agitated for 12 hours at room temperature, allowing the product to separate.

-

The separated product is collected by suction filtration.

-

The crude product is washed with methyl tert-butyl ether and dried under vacuum.

-

For purification, the product is dissolved in hot water containing a few drops of pyridine, filtered while hot, and cooled to 5°C for 12 hours to induce crystallization.

-

The purified crystals are collected by suction filtration, washed with water, and dried under vacuum over calcium chloride.[2]

-

2. Synthesis of L-Aspartate-4-methyl ester-1-benzyl ester

This protocol details the synthesis of a mixed diester analog of L-aspartic acid.

-

Materials: L-aspartic acid-beta-methyl ester hydrochloride, di-tert-butyl dicarbonate, triethylamine, methanol, benzyl bromide, and HCl/dioxane solution.

-

Procedure:

-

Boc Protection: L-aspartic acid-beta-methyl ester hydrochloride (50 mmol) is dissolved in methanol (120 mL). Triethylamine (200 mmol) and di-tert-butyl dicarbonate (100 mmol) are added, and the solution is stirred overnight at room temperature. The solvent is removed by concentration.

-

Esterification: The resulting N-Boc-L-aspartic acid-4-methyl ester is reacted with benzyl bromide to form N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester.

-

Deprotection: To N-Boc-L-aspartic acid-4-methyl esters-1-benzyl ester (15 mmol), a 3N HCl/dioxane solution (20 mL) is added, and the mixture is stirred at room temperature for 6 hours.

-

Work-up: After the reaction is complete, a conventional work-up with the addition of alkali is performed to obtain the free L-aspartic acid-4-methyl esters-1-benzyl ester.[3]

-

Quantitative Data on Biological Activity

| Compound/Analog | Target/Assay | Activity Metric | Value | Reference |

| N-benzoyl-L-valine methyl ester | Fusarium temperatum | Antifungal Activity | - | |

| N-benzoyl-L-isoleucine methyl ester | Fusarium temperatum | Antifungal Activity | - | |

| N-benzoyl-L-leucine methyl ester | Fusarium temperatum | Antifungal Activity | - | |

| N-benzoyl-L-alanine methyl ester | Fusarium temperatum | Antifungal Activity | - | |

| N-benzoyl-L-phenylalanine methyl ester | Fusarium temperatum | Antifungal Activity | - |

Note: The original study qualitatively describes the antifungal activity of these N-benzoyl amino acid methyl esters against Fusarium temperatum and Aspergillus fumigatus, but does not provide specific MIC values. The compounds listed are analogs where the aspartic acid core has been replaced by other amino acids.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is essential for a clear understanding of the roles of this compound derivatives. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

Caption: D-Aspartate signaling via the GluR-ERK1/2 pathway in testicular cells.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

This compound and its analogs are compounds of significant interest in medicinal chemistry and drug development. Their utility as protected amino acid building blocks is well-established, and their potential as chiral precursors for novel therapeutics continues to be explored. While the direct biological activities of many simple derivatives are not extensively documented in publicly accessible literature, their incorporation into more complex molecules, such as peptides and peptidomimetics, is a key strategy in the design of new drugs.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives. The exploration of their potential as enzyme inhibitors, antimicrobial agents, and modulators of neurological pathways warrants further investigation. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for their cost-effective production. As our understanding of the molecular targets of various diseases improves, these versatile compounds will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes: Synthesis of Peptides Using L-Aspartic Acid 4-Benzyl Ester

Introduction

L-Aspartic acid 4-benzyl ester, also known as β-benzyl L-aspartate, is a critical building block in peptide synthesis.[1] It is an esterified form of L-aspartic acid where the side-chain (β-carboxyl group) is protected by a benzyl group. This protection is essential during the stepwise assembly of peptide chains in both solid-phase peptide synthesis (SPPS) and solution-phase methods. The benzyl ester group prevents the side-chain carboxylate from participating in unwanted side reactions during the activation and coupling of the α-carboxyl group to the growing peptide chain.[2] The choice of protecting group strategy is crucial for the successful synthesis of pure, biologically active peptides.[3]

The benzyl protecting group is particularly common in the Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection strategy. In this scheme, the temporary Nα-Boc group is removed with mild acid (like TFA), while the more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using strong acids like liquid hydrogen fluoride (HF).[4][5] While less common in the standard Fmoc/tBu strategy, this compound can be employed, though its deprotection requires orthogonal conditions, such as catalytic hydrogenolysis.[2][6]

Key Challenge: Aspartimide Formation

A major and persistent challenge associated with the use of aspartic acid derivatives in peptide synthesis, particularly in Fmoc-based strategies, is the formation of an aspartimide (a cyclic succinimide derivative).[7][8] This side reaction is catalyzed by the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[7] The backbone amide nitrogen of the C-terminal adjacent amino acid residue acts as a nucleophile, attacking the side-chain ester of the aspartyl residue.[7]

Aspartimide formation leads to several undesirable outcomes:

-

Chain Termination: The cyclic imide is resistant to further coupling.

-

Formation of β-peptides: The aspartimide ring can reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[7][9]

-

Racemization: The process can lead to the racemization of the aspartic acid residue.[8]

-

Adduct Formation: Nucleophilic bases like piperidine can attack the aspartimide ring, forming piperidide adducts.[7][9]

This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs due to the low steric hindrance of the C-flanking residue.[7][9] In Boc-based synthesis, using a cyclohexyl ester instead of a benzyl ester for the aspartic acid side chain has been shown to reduce the extent of aspartimide formation.[9][10]

Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OBzl) residue.

Data Presentation: Aspartic Acid Protection Strategies

To mitigate aspartimide formation and other side reactions, various protecting groups for the aspartic acid side chain have been developed. The choice depends on the overall synthesis strategy (Fmoc or Boc) and the sequence's susceptibility to this side reaction.

| Protecting Group | Structure | Synthesis Strategy | Deprotection Condition | Advantages | Disadvantages |

| Benzyl ester (OBzl) | -CH₂-Ph | Primarily Boc | Strong acid (e.g., HF); Catalytic Hydrogenolysis (H₂/Pd)[11] | Well-established in Boc synthesis; Orthogonal to Fmoc if hydrogenolysis is used. | Prone to aspartimide formation, especially in Fmoc synthesis.[9][12] |

| tert-Butyl ester (OtBu) | -C(CH₃)₃ | Primarily Fmoc | Moderate acid (e.g., TFA)[3] | Standard for Fmoc SPPS; Cleaved with final peptide from resin. | Susceptible to aspartimide formation, though often less than OBzl under basic conditions.[7] |

| Cyclohexyl ester (OcHex) | -C₆H₁₁ | Primarily Boc | Strong acid (e.g., HF) | Reduces aspartimide formation compared to OBzl in Boc synthesis.[9][10] | Requires strong acid for cleavage. |

| Bulky Esters (e.g., Mpe, Epe) | Various | Fmoc | Moderate acid (e.g., TFA) | Increased steric bulk effectively blocks the cyclization reaction, reducing aspartimide formation.[13] | Can be more expensive; May slightly hinder coupling efficiency due to steric bulk. |

| Backbone Protection (Dmb, Hmb) | N/A | Fmoc | Moderate acid (e.g., TFA) | Completely eliminates aspartimide formation by protecting the nucleophilic backbone amide.[14][13] | Coupling to the protected amino acid can be difficult and slow; Increased cost of dipeptide building blocks. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

This protocol outlines the manual steps for incorporating an Fmoc-Asp(OBzl)-OH residue into a peptide chain on a solid support using the Fmoc/tBu strategy. Note that final deprotection of the OBzl group will require a separate step (see Protocol 2).

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Asp(OBzl)-OH

-

Other required Fmoc-amino acids

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% piperidine in DMF. (Optional: with 0.1 M HOBt to suppress aspartimide formation[9][14])

-

Washing Solvents: DCM (Dichloromethane), Methanol

Procedure (Single Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

To monitor completion, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (2 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Return to Step 2 to add the next amino acid in the sequence.

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cleavage and Deprotection of Benzyl Ester

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the benzyl ester on the aspartic acid residue, must be removed. Catalytic transfer hydrogenation is an effective method for removing benzyl-type protecting groups under mild conditions.[11]

Materials:

-

Peptide-resin

-

Catalyst: 10% Palladium on carbon (Pd/C)

-

Hydrogen Donor: Formic acid[11] or Ammonium formate

-

Solvent: Acetic acid or a mixture like DMF/water

-

Inert gas (Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

-

Lyophilizer

Procedure:

-

Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

-

Reaction Setup:

-

Suspend the peptide-resin in the chosen solvent (e.g., acetic acid).

-

Add the hydrogen donor (e.g., a 4-10 fold excess of formic acid over the benzyl groups).

-

Carefully add the 10% Pd/C catalyst (catalytic amount, e.g., equal weight to the resin). The catalyst is flammable; handle with care under an inert atmosphere.

-

-

Hydrogenolysis:

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the starting material and the appearance of the fully deprotected peptide mass will indicate completion.

-

-

Catalyst Removal:

-

Once the reaction is complete, filter the mixture through a pad of Celite to carefully remove the Pd/C catalyst.

-

Wash the Celite pad and the reaction flask with the solvent to ensure complete recovery of the peptide solution.

-

-

Peptide Isolation:

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude peptide can be precipitated by adding cold diethyl ether, collected by centrifugation, and washed.

-

-

Purification and Lyophilization: